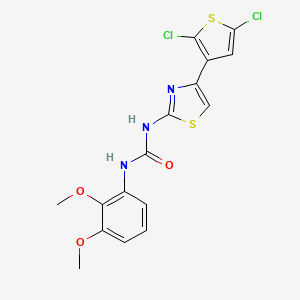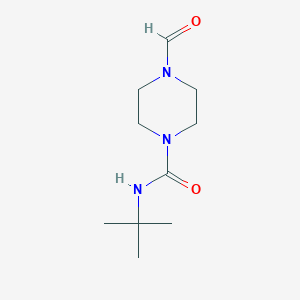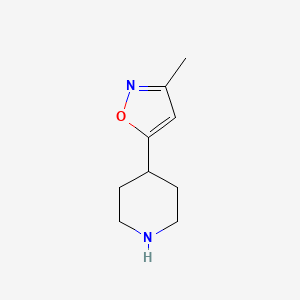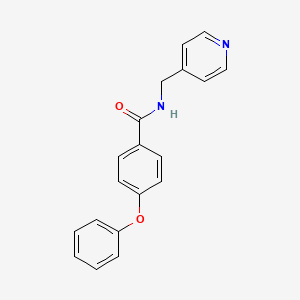
1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)urea, commonly known as DTTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DTTU belongs to the class of urea-based compounds and has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Biological Activities and Applications
Cytotoxicity and DNA Inhibition : Studies have shown that specific urea and thiourea derivatives, similar in structure to 1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)urea, exhibit cytotoxic effects against certain carcinoma and leukemia cells. Moreover, these compounds have been observed to inhibit DNA topoisomerases, essential enzymes involved in DNA replication. The inhibition of these enzymes highlights the potential therapeutic applications of these compounds in treating cancers (Esteves-Souza et al., 2006).
Antioxidant Properties : Certain urea derivatives, especially those with thiazole moieties, have been synthesized and evaluated for their antioxidant properties. Preliminary studies indicate that compounds with specific functionalities, such as selenourea along with a halogen group, demonstrate potent antioxidant activities. These findings suggest that these compounds might be valuable for developing new antioxidant agents, which could have various applications in preventing or treating diseases associated with oxidative stress (Bhaskara Reddy et al., 2015).
Plant Growth Regulation : Urea derivatives have been synthesized and shown to possess significant activity as plant growth regulators. This illustrates the compound's potential application in agriculture, possibly influencing plant growth and development, which could be beneficial for crop yield improvement and agricultural productivity enhancement (Song Xin-jian et al., 2006).
Anticancer Properties : Diaryl ureas, closely related to this compound, have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These compounds have demonstrated significant inhibitory effects, highlighting their potential as new anticancer agents. The specific interactions with cancer cells and their inhibitory mechanisms suggest that these compounds could be further developed and studied as potential chemotherapeutic agents (Jian Feng et al., 2020).
Eigenschaften
IUPAC Name |
1-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3S2/c1-23-11-5-3-4-9(13(11)24-2)19-15(22)21-16-20-10(7-25-16)8-6-12(17)26-14(8)18/h3-7H,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGIDGCIDFAAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2651773.png)

![4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2651778.png)
![3-allyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2651779.png)

![2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol](/img/structure/B2651781.png)
![Tert-butyl (1R,5S)-6-[(2-chloropyrimidin-4-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2651782.png)
![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2651784.png)
![2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B2651785.png)



![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2651792.png)